molecular formula C8H6ClNS2 B8593746 8-chloro-1,4-dihydro-2H-3,1-benzothiazin-2-thione CAS No. 62373-15-3

8-chloro-1,4-dihydro-2H-3,1-benzothiazin-2-thione

Cat. No. B8593746
M. Wt: 215.7 g/mol
InChI Key: MNGKVXDEXRRGJE-UHFFFAOYSA-N
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Patent
US04001227

Procedure details

A 9 g. portion of 2-amino-3-chlorobenzyl alcohol was combined with 15 ml. of carbon disulfide and 5 g. of potassium hydroxide in 100 ml. of ethanol. The reaction mixture was stirred at reflux temperature overnight, and was then dumped into ice. After the aqueous mixture was acidified with hydrochloric acid, the product was extracted from the mixture with methylene chloride and was purified by chromatography over alumina with chloroform-hexane as the eluent. After recrystallization from methanol, 3,2 g. of 8-chloro-1,4-dihydro-2H-3,1-benzothiazin-2-thione, m.p. 125°-126° C., was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[C:11](=[S:13])=[S:12].[OH-].[K+].Cl>C(O)C>[Cl:10][C:9]1[C:2]2[NH:1][C:11](=[S:12])[S:13][CH2:4][C:3]=2[CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(CO)C=CC=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted from the mixture with methylene chloride
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over alumina with chloroform-hexane as the eluent
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol, 3,2 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2CSC(NC21)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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